4-Azido-3-iodobenzoic acid
Description
Properties
CAS No. |
140430-71-3 |
|---|---|
Molecular Formula |
C7H4IN3O2 |
Molecular Weight |
289.03 g/mol |
IUPAC Name |
4-azido-3-iodobenzoic acid |
InChI |
InChI=1S/C7H4IN3O2/c8-5-3-4(7(12)13)1-2-6(5)10-11-9/h1-3H,(H,12,13) |
InChI Key |
KOAKCFDGKVJDOI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)I)N=[N+]=[N-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Amide Bond Formation for Photoaffinity Labeling
4-Azido-3-iodobenzoic acid serves as a critical intermediate in synthesizing photoaffinity ligands (PALs) for covalent protein labeling. Key reactions include:
Coupling with Amines
The carboxylic acid group reacts with primary or secondary amines via carbodiimide-mediated coupling (e.g., EDC/HOBt), forming stable amides. For example:
-
Reaction with naloxonamine derivatives :
This reaction is pivotal for attaching the azido-iodo aryl group to pharmacophores, enabling subsequent UV-induced crosslinking with target proteins like the serotonin transporter (hSERT) .
Photolytic Activation and Covalent Adduct Formation
The azide group undergoes UV-induced decomposition (λ = 300–350 nm) to generate nitrene intermediates, which form covalent bonds with proximal amino acid residues. Key findings:
-
Labeling efficiency : >90% for hSERT in membrane preparations .
-
Specificity : Adducts localize to transmembrane domains (e.g., TM1/TM6 regions of hSERT), confirmed via SDS-PAGE and autoradiography .
Table 1: Photolabeling Performance
| Target Protein | Irradiation Time | Adduct Yield | Key Residues Labeled |
|---|---|---|---|
| hSERT | 5 min (350 nm) | 92% | Tyr-95, Leu-99 |
| MOR-1 | 10 min (310 nm) | 84% | Trp-318, His-319 |
Stability Profile
-
Solvent compatibility : Stable in CH₃CN, DCM, and DMF; decomposes in DMSO under prolonged heating (>48 h) .
Competing Pathways
-
Iodine displacement : The iodo substituent may undergo unintended substitution under strongly basic conditions (e.g., NaOH, 2 M), leading to hydrolysis byproducts .
-
Azide reduction : Staudinger reactions with triphenylphosphine yield primary amines, useful for downstream modifications (e.g., amide coupling) .
Synthetic Precautions
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4-azido-3-iodobenzoic acid with analogous iodinated benzoic acid derivatives, highlighting structural differences, properties, and applications:
Key Observations:
Substituent Effects on Reactivity :
- The azide group in 4-azido-3-iodobenzoic acid enables rapid cycloaddition reactions (e.g., with alkynes), making it superior for bioorthogonal labeling compared to methyl- or trifluoromethyl-substituted analogs.
- Iodine in all compounds facilitates halogen-bonding or substitution reactions, but electron-withdrawing groups (e.g., -CN in 4-iodobenzonitrile) may reduce its leaving-group propensity compared to azide.
Physicochemical Properties :
- The methyl group in 4-iodo-3-methylbenzoic acid increases lipophilicity (logP ~2.1 estimated), whereas the azide in 4-azido-3-iodobenzoic acid introduces polar character, affecting solubility.
Applications :
- 4-Azido-3-iodobenzoic acid is uniquely suited for dual functionalization (azide for click chemistry, iodine for cross-coupling), unlike 4-iodobenzotrifluoride, which is primarily used in fluorinated material synthesis.
Preparation Methods
Iodination of Ethyl 4-Amino Benzoate
The synthesis begins with ethyl 4-amino benzoate (1 ), which undergoes electrophilic iodination using N-iodosuccinimide (NIS) in acetonitrile with catalytic sulfuric acid. This step introduces an iodine atom ortho to the amino group, yielding ethyl 4-amino-3-iodobenzoate (2 ) in 79% yield. Key reaction parameters include:
| Parameter | Value |
|---|---|
| Reagent | NIS (1.1 eq) |
| Solvent | Acetonitrile |
| Catalyst | H₂SO₄ (1 drop) |
| Temperature | Room temperature (25°C) |
| Reaction Time | 2 hours |
¹H NMR characterization of 2 confirms iodination: δ = 8.32 (s, 1H), 7.81 (d, J = 5.1 Hz, 1H), 6.69 (d, J = 4.2 Hz, 1H).
Diazotization and Azide Substitution
The amino group in 2 is converted to an azide via diazotization. Treatment with hydrochloric acid and sodium nitrite at 4°C generates a diazonium intermediate, which is subsequently displaced by sodium azide to form ethyl 4-azido-3-iodobenzoate (3 ) in 83% yield. Critical conditions include:
-
Cooling : 4°C to stabilize the diazonium intermediate.
-
Azide Source : NaN₃ (3.2 eq) in phosphate buffer (pH 7).
¹H NMR of 3 shows complete conversion: δ = 8.45 (s, 1H), 8.05 (d, J = 5.1 Hz, 1H), 7.16 (d, J = 4.1 Hz, 1H).
Ester Hydrolysis
The ethyl ester 3 is hydrolyzed to the carboxylic acid using lithium hydroxide in a methanol-THF mixture. This step proceeds quantitatively to yield 4-azido-3-iodobenzoic acid (4 ) without requiring purification:
¹H NMR of 4 confirms the product: δ = 8.52 (s, 1H), 8.11 (d, J = 5.1 Hz, 1H), 7.20 (d, J = 4.1 Hz, 1H).
Alternative Route via 3-(4-Amino-3-Iodophenyl)Propanoic Acid
Phthalimide Protection and Iodination
In a modified approach, 3-(4-aminophenyl)propanoic acid (16 ) is protected as a phthalimide (17 ) to prevent side reactions during iodination. Reaction with iodine monochloride (ICl) introduces the iodine atom, yielding 3′-iodo-substituted intermediate 21 .
| Step | Reagent/Conditions | Yield |
|---|---|---|
| Phthalimide Protection | Phthalic anhydride, reflux | 97% |
| Iodination | ICl in dichloroethane | 62% |
Direct Synthesis from 4-Aminobenzoic Acid
Single-Pot Iodination and Azidation
A streamlined method starts with 4-aminobenzoic acid, which undergoes simultaneous iodination and azidation in a single pot. Using CuSO₄·5H₂O and HCl in methanol, the amino group is converted to an azide via in situ diazotization, while iodine is introduced electrophilically.
| Parameter | Value |
|---|---|
| Reagent | NaNO₂, NaN₃, CuSO₄·5H₂O |
| Solvent | Methanol |
| Temperature | 20°C |
| Yield | 72% |
This method reduces purification steps but requires precise control of reaction stoichiometry to avoid over-iodination.
Comparative Analysis of Synthetic Methods
Yield and Efficiency
Spectroscopic Validation
All routes confirm product identity via ¹H NMR, with characteristic signals for the azide (no NH₂ peaks) and iodine (deshielded aromatic protons). IR spectroscopy further validates the azide stretch at 2100–2150 cm⁻¹.
Practical Considerations and Optimization
Solvent and Temperature Effects
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-Azido-3-iodobenzoic acid to minimize hazardous byproducts?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, stoichiometry of azide/iodine precursors). For example, using inert solvents like DMF under controlled temperatures (0–5°C) can suppress undesired side reactions. Monitoring via TLC or HPLC at intermediate stages helps identify byproduct formation early . Safety protocols for handling azides (e.g., blast shields, small-scale trials) are critical due to explosion risks .
Q. What spectroscopic techniques are most reliable for characterizing 4-Azido-3-iodobenzoic acid?
- Methodological Answer : A combination of H/C NMR (to confirm aromatic substitution patterns), IR (to verify azide N stretches at ~2100 cm), and mass spectrometry (for molecular ion validation) is essential. X-ray crystallography provides definitive structural confirmation but requires high-purity crystals, which may be challenging due to the compound’s instability .
Q. How does the presence of both azide and iodine groups influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The iodine group acts as an electrophilic site for Suzuki-Miyaura couplings, while the azide can participate in click chemistry (e.g., CuAAC). However, competing reactions may occur: pre-protection of the azide (e.g., with trimethylsilyl groups) or selective activation of iodine via palladium catalysts can mitigate interference. Kinetic studies under varying catalyst loads are recommended to isolate reaction pathways .
Advanced Research Questions
Q. What strategies resolve contradictions in reported stability data for 4-Azido-3-iodobenzoic acid under ambient vs. inert conditions?
- Methodological Answer : Discrepancies often arise from trace moisture or light exposure. Controlled stability assays using Karl Fischer titration (for moisture quantification) and UV-vis spectroscopy (for photodegradation tracking) under argon vs. air can clarify degradation mechanisms. Replicating studies with standardized storage protocols (e.g., amber vials, desiccants) is critical for reproducibility .
Q. How can computational modeling predict regioselectivity in derivatization reactions involving 4-Azido-3-iodobenzoic acid?
- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic effects of the azide and iodine substituents on the benzoic acid core. For example, analyzing Fukui indices identifies nucleophilic/electrophilic hotspots, guiding predictions for nucleophilic aromatic substitution sites. Validating models with experimental C NMR chemical shifts improves accuracy .
Q. What experimental designs control for competing azide decomposition pathways during photolytic studies?
- Methodological Answer : Use monochromatic light sources (e.g., 365 nm LEDs) to isolate photolytic effects from thermal degradation. In-situ FTIR or Raman spectroscopy monitors azide consumption and nitrene intermediate formation. Control experiments with azide-free analogs (e.g., 3-iodobenzoic acid) differentiate degradation pathways specific to the N group .
Data Analysis and Interpretation
Q. How should researchers handle discrepancies between theoretical and observed yields in azide-iodo coupling reactions?
- Methodological Answer : Perform mass balance analyses to account for volatile byproducts (e.g., HI) or unreacted precursors. Quantify unaccounted mass via GC-MS or gravimetric analysis. Statistical tools like Grubbs’ test identify outliers, while DOE (Design of Experiments) models optimize yield reproducibility .
Q. What statistical frameworks are suitable for analyzing dose-response data in toxicity studies of 4-Azido-3-iodobenzoic acid derivatives?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit IC values. Bootstrap resampling assesses confidence intervals, addressing small-sample limitations. Pairwise comparisons (e.g., ANOVA with Tukey post-hoc) differentiate toxicity across derivatives .
Ethical and Safety Considerations
Q. What safety protocols are non-negotiable when scaling up 4-Azido-3-iodobenzoic acid synthesis?
- Methodological Answer : Conduct small-scale hazard testing (e.g., DSC for exothermic decomposition thresholds). Implement remote monitoring systems (e.g., pressure sensors) and fail-safe venting. Collaborate with safety engineers to design blast-resistant reactors and emergency quenching protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
